molecular formula C19H20ClN2OS+ B11221661 3-(4-chlorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

3-(4-chlorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11221661
M. Wt: 359.9 g/mol
InChI Key: DOKWZEPESNWUNS-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of imidazo[2,1-b][1,3]thiazines, which exhibit diverse pharmacological effects.
  • Its chemical structure features a tetrahydroimidazo[2,1-b][1,3]thiazin-1-ium core with a 4-chlorophenyl group and a 3-methylphenyl group.
  • The compound’s intriguing properties make it a subject of scientific interest.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include Lewis acids (e.g., AlCl₃), nucleophiles, and electrophiles.
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • Molecular targets and pathways need further exploration.
  • Comparison with Similar Compounds

      Unique Features: Highlight its distinct characteristics compared to other imidazo[2,1-b][1,3]thiazines.

      Similar Compounds: Explore related structures, such as other hydrazine-coupled pyrazoles.

    Properties

    Molecular Formula

    C19H20ClN2OS+

    Molecular Weight

    359.9 g/mol

    IUPAC Name

    3-(4-chlorophenyl)-1-(3-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

    InChI

    InChI=1S/C19H20ClN2OS/c1-14-4-2-5-17(12-14)21-13-19(23,15-6-8-16(20)9-7-15)22-10-3-11-24-18(21)22/h2,4-9,12,23H,3,10-11,13H2,1H3/q+1

    InChI Key

    DOKWZEPESNWUNS-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)Cl)O

    Origin of Product

    United States

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